2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetic acid
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Overview
Description
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetic acid typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . This is followed by the introduction of the cyano and ethenyl groups through reactions with appropriate reagents. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the cyano group.
Substitution: The phenoxy group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, affecting their activity. This can lead to antimicrobial or anticancer effects by inhibiting key pathways in microbial or cancer cell metabolism .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzimidazol-1-yl ethanone .
- 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyano-vinyl]-2-methoxy-phenoxy]-N-(2-isopropyl-phenyl)-acetamide . These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the cyano and ethenyl groups in 2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetic acid contributes to its distinct properties and potential uses.
Properties
IUPAC Name |
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-12-2-7-16-17(8-12)22-19(21-16)14(10-20)9-13-3-5-15(6-4-13)25-11-18(23)24/h2-9H,11H2,1H3,(H,21,22)(H,23,24)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGNCCVUBDACOR-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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